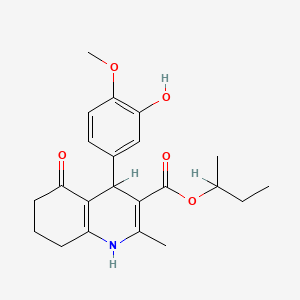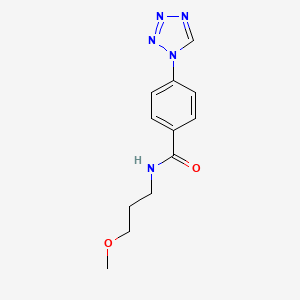![molecular formula C12H17N5O3 B5138074 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5138074.png)
2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in detail.
Wirkmechanismus
The mechanism of action of 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide involves the inhibition of oxidative stress in cells. This compound has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can lead to cell damage and death. By reducing ROS levels, this compound may have potential therapeutic effects in a variety of diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide has been found to have a variety of biochemical and physiological effects. This compound has been shown to reduce the levels of ROS in cells, which can lead to cell damage and death. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. This compound has also been shown to have potential anti-cancer effects, although more research is needed to fully understand its potential in this area.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide in lab experiments include its well-established synthesis method and its potential therapeutic effects in a variety of diseases. However, there are also limitations to using this compound in lab experiments. One limitation is that this compound may have off-target effects that could complicate data interpretation. Additionally, more research is needed to fully understand the potential side effects of this compound.
Zukünftige Richtungen
There are many future directions for research on 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide. One direction is to further explore its potential therapeutic effects in cancer and neurodegenerative diseases. Another direction is to study the potential side effects of this compound in more detail. Additionally, researchers could investigate the potential of this compound in combination with other therapies for enhanced therapeutic effects. Overall, there is much potential for this compound in scientific research, and further studies are needed to fully understand its potential.
Conclusion:
In conclusion, 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in detail. While there are advantages and limitations to using this compound in lab experiments, there is much potential for further research on its therapeutic effects in a variety of diseases.
Synthesemethoden
The synthesis of 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide involves the reaction of 4-nitroaniline with piperazine in the presence of acetic anhydride. The resulting compound is then reacted with hydrazine hydrate to yield 2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide. This synthesis method has been well-established in the literature and has been used by many researchers to obtain this compound for their experiments.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in detail. Researchers have used this compound to study the effects of oxidative stress on cells, as well as its potential use in cancer treatment. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c13-14-12(18)9-15-5-7-16(8-6-15)10-1-3-11(4-2-10)17(19)20/h1-4H,5-9,13H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPIRXKCXAXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NN)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5137993.png)
![4-{[carboxy(phenyl)methyl]thio}benzoic acid](/img/structure/B5137999.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide](/img/structure/B5138009.png)

![2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5138027.png)
![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)

![4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)
![5-{[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5138054.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5138068.png)
![3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5138081.png)
![N-(3-isopropoxypropyl)-5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5138089.png)